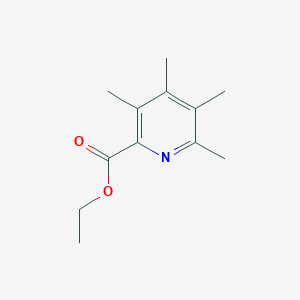
2-Pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl ester is a chemical compound with the molecular formula C12H17NO2 It is an ester derivative of 2-pyridinecarboxylic acid, where the hydrogen atoms at positions 3, 4, 5, and 6 of the pyridine ring are replaced by methyl groups, and the carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another synthetic route involves the alkylation of 2-pyridinecarboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction also requires reflux conditions and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2-pyridinecarboxylic acid, 3,4,5,6-tetramethyl-.
Reduction: The major product is 2-pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl alcohol.
Substitution: The products depend on the specific substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific enzymes or receptors to exert its effects. The methyl groups on the pyridine ring may also influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, ethyl ester: This compound lacks the methyl groups on the pyridine ring, resulting in different chemical and biological properties.
3-Pyridinecarboxylic acid, ethyl ester (Nicotinic acid, ethyl ester): This compound has the carboxylic acid group at the 3-position of the pyridine ring.
4-Pyridinecarboxylic acid, ethyl ester (Isonicotinic acid, ethyl ester): This compound has the carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
2-Pyridinecarboxylic acid, 3,4,5,6-tetramethyl-, ethyl ester is unique due to the presence of four methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These structural modifications can lead to enhanced stability, altered solubility, and improved binding interactions with molecular targets compared to its non-methylated counterparts.
Properties
CAS No. |
61110-37-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3,4,5,6-tetramethylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-6-15-12(14)11-9(4)7(2)8(3)10(5)13-11/h6H2,1-5H3 |
InChI Key |
NAWQPRZJCPMBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=N1)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


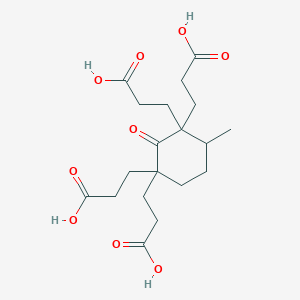
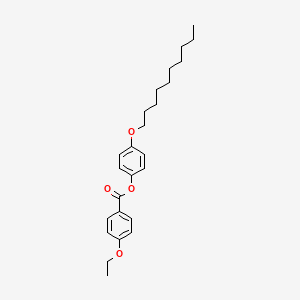
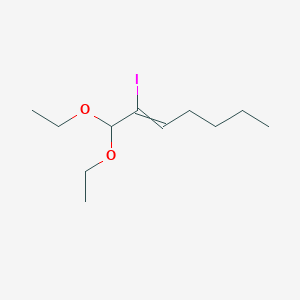
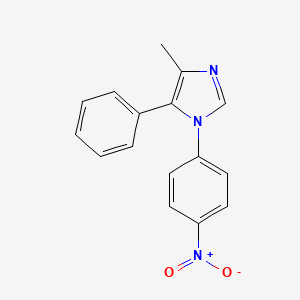
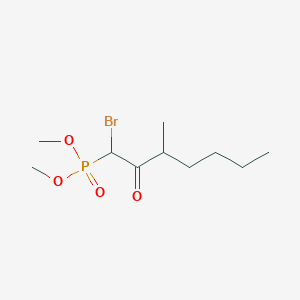
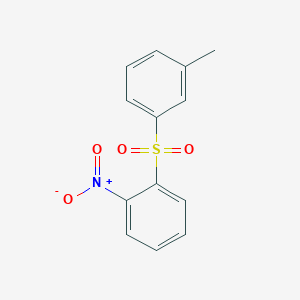
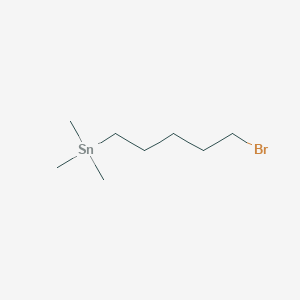
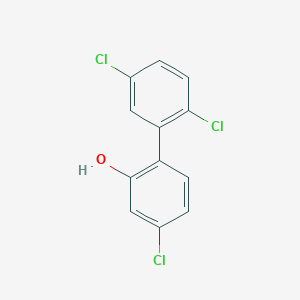
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
![1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14578569.png)
![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)
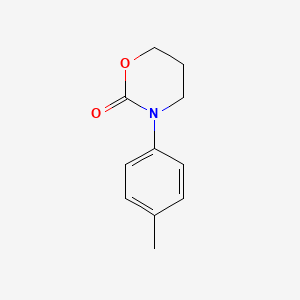
![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)
![1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene](/img/structure/B14578593.png)
